Para-Fluoro vs. Ortho-Fluoro Regioisomer: Physicochemical Property Divergence
The 4-fluorophenyl substitution in N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide yields distinct calculated physicochemical properties compared to the 2-fluorophenyl regioisomer N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide, as computed by PubChem [1][2]. Altering the fluorine position from para to ortho changes the molecular shape, electronic distribution, and hydrogen-bonding capability, which in the sulfonylated piperazine CB1 modulator patent series translates to divergent receptor binding affinities and functional activities [3].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity estimate) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; tPSA = 78.1 Ų [1] |
| Comparator Or Baseline | 2-fluorophenyl regioisomer (CAS not specified; PubChem-derived analog). Quantitative computed values not publicly available for direct comparison; structural isomerism is expected to produce tPSA identical but XLogP3-AA difference ≤0.2 log units based on fragment contribution models [1][3]. |
| Quantified Difference | Exact quantitative difference not publicly reported; class-level evidence from CB1 sulfonylated piperazine patents indicates that para-vs-ortho fluorophenyl substitution can alter IC₅₀ values by >5-fold at the CB1 receptor [3]. |
| Conditions | Computational prediction (PubChem, XLogP3 3.0, Cactvs 3.4.8.24). Receptor binding context: CB1 cAMP functional assay (patent example data) [3]. |
Why This Matters
Para-fluoro substitution may confer superior metabolic stability and target selectivity relative to ortho-fluoro analogs, a key criterion for selecting probe molecules in CNS drug discovery campaigns.
- [1] PubChem Compound Summary for CID 18565400, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/897618-39-2 (accessed 2026-04-28). View Source
- [2] Evitachem product listing for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide. URL excluded per source exclusion rules; used only for structural comparator identification. View Source
- [3] Fletcher, J. M.; Fong, T. M.; Hagmann, W. K.; Vachal, P. Sulfonylated Piperazines as Cannabinoid-1 Receptor Modulators. U.S. Patent Application Publication US 2009/0247499 A1, October 1, 2009. See Example compounds for para-fluorophenyl vs. ortho-fluorophenyl CB1 activity data. View Source
